molecular formula C14H18N2O2 B2424632 tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate CAS No. 2173997-07-2

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate

Cat. No.: B2424632
CAS No.: 2173997-07-2
M. Wt: 246.31
InChI Key: KYIJLLAXPPJCFE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate is a chemical intermediate with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . This compound belongs to the indole class of heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery due to their widespread presence in biologically active molecules . The structure features both an electron-rich 4-aminoindole moiety and a tert-butyl ester group. The ester is a versatile synthetic handle, readily amenable to hydrolysis to carboxylic acids or amide coupling reactions, allowing researchers to diversify the molecule for constructing compound libraries. The 4-amino group on the indole ring provides a distinct site for further functionalization, such as the introduction of sulfonamides or amides, enabling structure-activity relationship (SAR) studies. Indole derivatives are extensively investigated for a range of pharmacological activities. Scientific literature indicates that synthetic indole analogs are explored as potential anti-inflammatory agents, with some designed to target enzymes like cyclooxygenase-2 (COX-2) . Furthermore, research into complex indole-containing compounds, such as those incorporating iodine, has demonstrated antimicrobial activity against antibiotic-resistant strains of microorganisms, suggesting the potential of indole scaffolds in developing new anti-infective agents . This reagent is also a valuable precursor in organic synthesis methodologies. For instance, tert-butyl indol-2-ylacetate derivatives serve as key starting materials in transition-metal-free [3+3] annulation reactions with nitroarenes to synthesize complex polycyclic structures like indolo[3,2-b]quinolines . These fused nitrogen-containing heterocycles are of significant interest due to their biological activities and presence in natural products. This product is intended for research purposes as a building block in the synthesis of potentially bioactive molecules, novel materials, and in method development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(4-aminoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-8-7-10-11(15)5-4-6-12(10)16/h4-8H,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIJLLAXPPJCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate serves as a precursor in synthesizing various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds with enhanced biological activity.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease pathways, making it a candidate for therapeutic agents targeting conditions such as cancer and inflammation.

2. Biological Research

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially effective against various pathogens. This makes it valuable in developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research has shown that this compound can inhibit tumor growth in different cancer cell lines, suggesting its utility in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases.

3. Synthetic Chemistry

  • Intermediate for Synthesis : This compound is utilized as an intermediate in synthesizing more complex indole derivatives, which are important in various chemical applications, including the development of new materials and catalysts .

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, indicating potential as a new antibiotic.
Cancer Cell LinesInhibitory effects observed in breast and colon cancer cell lines, suggesting further investigation for cancer treatment applications .
Anti-inflammatory PathwaysModulation of cytokine release noted in vitro, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate is a compound characterized by its indole structure, which is known for its diverse biological activities. This compound features a tert-butyl group and an amino group attached to the indole ring, contributing to its unique properties. It is primarily studied for its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : Approximately 232.28 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents

Target of Action

This compound acts on multiple biological targets due to its structural similarity to natural indole derivatives. It has shown potential interactions with various receptors and enzymes, influencing several biochemical pathways.

Mode of Action

The mode of action of this compound is diverse, depending on specific targets. Indole derivatives are known to exhibit:

  • Anticancer Activity : Inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : Potential activity against various pathogens.
  • Enzyme Inhibition : Interactions with kinases involved in cancer pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Its structural similarity to other indole derivatives suggests potential anticancer properties. The following table summarizes key biological activities associated with this compound:

Biological Activity Description
AnticancerInhibits tumor growth and induces apoptosis in cancer cells.
AntimicrobialExhibits activity against various bacteria and fungi.
Enzyme InhibitionPotentially inhibits specific kinases involved in cancer signaling pathways.
AntioxidantMay reduce oxidative stress in cells.

Case Studies and Research Findings

  • Cancer Research :
    • Studies have demonstrated that indole derivatives can inhibit cell proliferation across various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancers. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .
  • Mechanistic Insights :
    • Research has shown that this compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death . This process involves mitochondrial dysfunction and the release of cytochrome c.
  • Antimicrobial Studies :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological studies aimed at developing new antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-aminoindole with tert-butyl acetate:

4 aminoindole+tert butyl acetatetert butyl 2 4 amino 1H indol 1 yl acetate\text{4 aminoindole}+\text{tert butyl acetate}\rightarrow \text{tert butyl 2 4 amino 1H indol 1 yl acetate}

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the indole backbone and tert-butyl ester group. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H^1 \text{H}-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Monitor at 254 nm due to the indole chromophore .
  • Single-Crystal X-ray Diffraction : If crystallizable, use X-ray crystallography for unambiguous structural confirmation, as demonstrated for structurally related indole derivatives .

Q. How can researchers optimize the synthesis of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate on a laboratory scale?

  • Methodological Answer :

  • Protection of the Amino Group : Use Boc (tert-butoxycarbonyl) protection to prevent side reactions during esterification. Deprotection can be achieved with TFA .
  • Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., HATU) for acetoxylation of the indole nitrogen. Optimize reaction temperature (typically 0–25°C) to minimize decomposition .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate?

  • Methodological Answer :

  • Dynamic Effects in NMR : If unexpected splitting occurs in 1H^1 \text{H}-NMR, consider variable-temperature NMR to detect conformational exchange broadening .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2 \text{H}-indole) to assign overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

Q. What strategies are effective for improving the stability of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate in solution?

  • Methodological Answer :

  • Solvent Selection : Avoid protic solvents (e.g., MeOH) that may hydrolyze the ester. Use anhydrous DCM or THF for long-term storage .
  • Temperature Control : Store solutions at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the amino group .
  • Additives : Include radical scavengers (e.g., BHT) at 0.1% w/v to inhibit degradation in polar aprotic solvents .

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce a temporary directing group (e.g., pyridyl) at the C3 position to steer electrophilic substitution to the C4 amino site .
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective acetoxylation. For example, Pd(OAc)2_2 with PhI(OAc)2_2 as an oxidant .
  • Steric Control : Leverage the tert-butyl group’s bulk to block undesired reaction pathways .

Data Interpretation and Experimental Design

Q. What experimental controls are critical when studying the reactivity of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate in cross-coupling reactions?

  • Methodological Answer :

  • Blank Reactions : Run parallel reactions without catalysts to identify non-catalytic pathways.
  • Internal Standards : Add a known inert compound (e.g., triphenylmethane) to monitor reaction progress via GC-MS .
  • Competition Experiments : Compare reactivity with substituted indoles (e.g., 5-methoxy vs. 4-amino derivatives) to quantify electronic effects .

Q. How should researchers analyze conflicting mass spectrometry (MS) and elemental analysis data for this compound?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Use electrospray ionization (ESI)-HRMS to distinguish between molecular ions and adducts (e.g., [M+H]+^+ vs. [M+Na]+^+).
  • Combustion Analysis : Perform elemental analysis (C, H, N) in triplicate to validate purity. Discrepancies >0.4% suggest impurities .
  • Degradation Studies : Incubate the compound under accelerated conditions (e.g., 40°C, 75% humidity) to identify labile functional groups .

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